

A Comparative Guide to Propyl Heptanoate and Methyl Heptanoate as Flavor Components

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Compound of Interest

Compound Name: *Propyl heptanoate*

Cat. No.: *B1581445*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of two common flavor esters, **propyl heptanoate** and methyl heptanoate. The information presented herein is a synthesis of available data to assist researchers in the selection and application of these compounds in flavor and fragrance formulations.

Chemical and Physical Properties

Propyl heptanoate and methyl heptanoate are both esters of heptanoic acid, differing only in their alcohol moiety. This structural difference, while seemingly minor, results in distinct physical and sensory properties. A summary of their key chemical and physical properties is presented in Table 1.

Property	Propyl Heptanoate	Methyl Heptanoate	References
Synonyms	n-Propyl heptanoate, Propyl enanthate	Methyl enanthate, Methyl heptylate	[1][2]
FEMA Number	2948	2705	[1][3]
CAS Number	7778-87-2	106-73-0	[2][4]
Molecular Formula	C ₁₀ H ₂₀ O ₂	C ₈ H ₁₆ O ₂	[1][3]
Molecular Weight (g/mol)	172.27	144.21	[1][3]
Appearance	Colorless liquid	Colorless liquid	[1][4]
Boiling Point (°C)	207-208	171-172	[1]
Flash Point (°C)	76.7	52.8	[2][4]
Specific Gravity (@ 25°C)	~0.869	~0.860 - 0.880	[2][4]
Refractive Index (@ 20°C)	~1.417	~1.409 - 1.424	[2][4]
Solubility	Soluble in alcohol and oils; practically insoluble in water.	Soluble in alcohol; practically insoluble in water.	[4][5]

Sensory Profile: A Comparative Overview

The primary distinction between **propyl heptanoate** and methyl heptanoate lies in their sensory profiles. While both are characterized as "fruity," the nuances of their aroma and taste differ significantly.

Propyl Heptanoate is generally described as having a sweet, ripe, and complex fruity profile. Its aroma is often associated with:

- Primary Notes: Apple, pear, pineapple, grape, and strawberry.[2]
- Nuances: A slightly fermented, cognac-like, and waxy character.[2]

Methyl Heptanoate, in contrast, presents a greener and less complex fruity profile. Its key sensory descriptors include:

- Primary Notes: Sweet, fruity, and green.[\[4\]](#)
- Nuances: Waxy, with an apple-like note.[\[4\]](#)

A side-by-side comparison of their organoleptic properties is provided in Table 2.

Sensory Attribute	Propyl Heptanoate	Methyl Heptanoate	References
Odor Type	Fruity	Fruity	[2] [4]
Odor Description	Sweet, ripe fruity (apple, pear, pineapple, grape, strawberry), winey, green, with fermented cognac and juicy fruit nuances.	Sweet, fruity, green, orris, waxy, floral, with a waxy apple-like note.	[2] [4]
Flavor Type	Waxy, Fruity	Fruity	[2] [4]
Taste Description	Sweet, waxy, fruity (pineapple, pear, apple), with citrus and slight green, grassy notes at 5-15 ppm.	Sweet, fruity, and green at 35 ppm.	[2] [4]

Performance in Application

The choice between **propyl heptanoate** and methyl heptanoate in a flavor formulation depends on the desired sensory outcome.

- **Propyl Heptanoate** is often utilized to impart a more mature, complex, and rich fruity character. Its winey and cognac-like notes make it suitable for applications in beverages like brandy and in baked goods where a cooked fruit flavor is desired.[\[2\]](#)

- Methyl Heptanoate is typically used to provide a fresh, green, and straightforward fruity top note. It is well-suited for applications in confectionery, dairy products, and beverages where a bright and clean fruit profile is needed.[\[5\]](#)

Experimental Protocols

To objectively compare the performance of **propyl heptanoate** and methyl heptanoate, standardized sensory evaluation and analytical methods are essential. The following are detailed methodologies for key experiments.

Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of **propyl heptanoate** and methyl heptanoate.

Materials:

- **Propyl heptanoate** (food grade)
- Methyl heptanoate (food grade)
- Odorless and tasteless solvent (e.g., mineral oil for aroma, deionized water with a co-solvent like ethanol for taste)
- Reference standards for aroma and flavor attributes (e.g., solutions of isoamyl acetate for "banana," hexanal for "green")
- Sensory evaluation booths with controlled lighting and air circulation
- Coded sample cups
- Data collection software or ballots

Procedure:

- **Panelist Selection and Training:** A panel of 8-12 individuals is selected based on their sensory acuity and trained over several sessions to recognize and scale the intensity of various aroma and flavor attributes relevant to fruity esters.

- **Lexicon Development:** The panel, through consensus, develops a specific vocabulary (lexicon) to describe the sensory characteristics of the two esters.
- **Sample Preparation:** Solutions of **propyl heptanoate** and methyl heptanoate are prepared at various concentrations in the chosen solvent.
- **Sample Evaluation:** Coded samples are presented to the panelists in a randomized and balanced order. Panelists independently rate the intensity of each attribute on a structured line scale (e.g., 0 = not perceptible, 100 = extremely intense).
- **Data Analysis:** The intensity ratings are analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory profiles of the two esters. The results can be visualized using spider plots.

Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific odor-active regions and characterize the aroma of **propyl heptanoate** and methyl heptanoate.

Instrumentation:

- Gas chromatograph (GC) with a flame ionization detector (FID) and an olfactometry port
- Capillary column suitable for flavor analysis (e.g., DB-5ms)
- Headspace or liquid injection autosampler

Procedure:

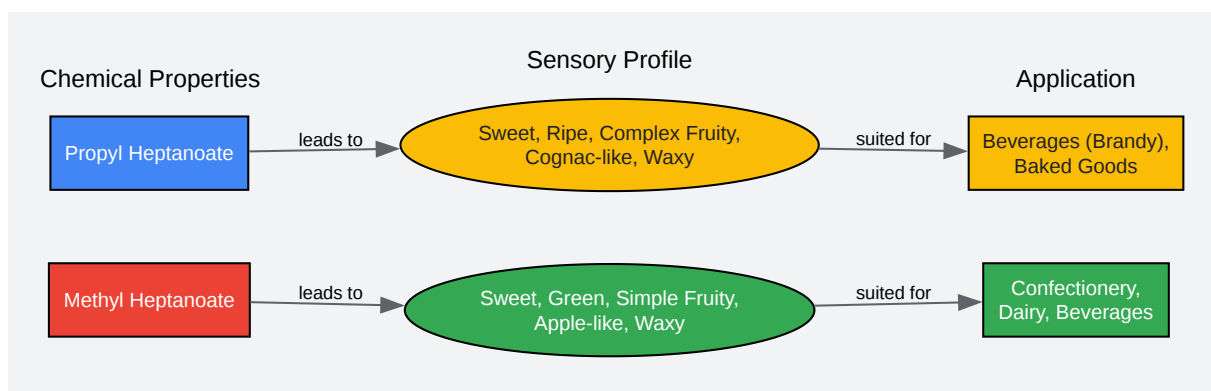
- **Sample Preparation:** Dilute solutions of **propyl heptanoate** and methyl heptanoate are prepared in a suitable solvent.
- **GC Separation:** The samples are injected into the GC, and the volatile compounds are separated based on their boiling points and polarity.
- **Olfactometry Analysis:** The column effluent is split between the FID and the heated olfactometry port. A trained sensory panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of each detected odor.

- **Data Analysis:** The olfactometry data is combined with the chromatographic data from the FID to create an aromagram, which shows the odor-active regions of the chromatogram. This allows for a direct comparison of the aroma profiles of the two esters as they elute from the GC column.

Visualizations

Logical Relationship of Flavor Perception

The following diagram illustrates the key factors influencing the perception of flavor for these esters.

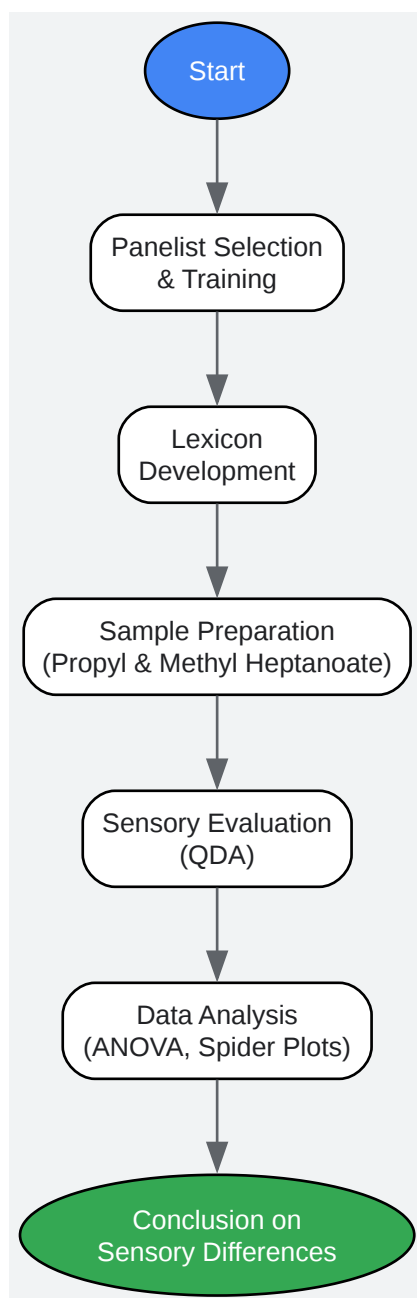


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Figure 1: Relationship between chemical structure, sensory profile, and application.

Experimental Workflow for Sensory Evaluation

The diagram below outlines a typical workflow for the comparative sensory evaluation of propyl and methyl heptanoate.



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Figure 2: Workflow for Quantitative Descriptive Analysis.

Conclusion

In summary, while both **propyl heptanoate** and methyl heptanoate contribute to a fruity flavor profile, their performance characteristics are distinct. **Propyl heptanoate** offers a more complex, ripe, and rich fruitiness with wine-like and cognac nuances, making it suitable for applications requiring a more sophisticated and mature flavor. In contrast, methyl heptanoate

provides a fresher, greener, and more direct fruity note, ideal for products where a bright and clean fruit character is desired. The selection between these two esters should be guided by the specific sensory objectives of the final product. The experimental protocols provided in this guide offer a framework for conducting a direct comparative analysis to inform formulation decisions.

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